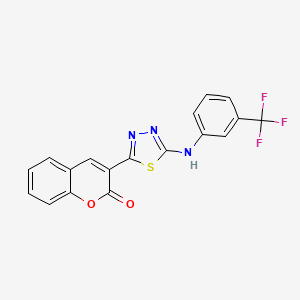
3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H10F3N3O2S and its molecular weight is 389.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a novel derivative that incorporates both a thiadiazole and a coumarin moiety. This structural combination is known to enhance biological activity, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound can be broken down into two primary components:
- Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Coumarin moiety : Recognized for its role in various biological activities such as anticoagulant, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The incorporation of the trifluoromethyl group enhances lipophilicity and bioactivity. Research indicates that compounds with a thiadiazole nucleus exhibit significant antimicrobial activity against a variety of pathogens:
| Activity Type | Pathogen Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32.6 | |
| Antifungal | Candida albicans | 47.5 | |
| Antitubercular | Mycobacterium tuberculosis | 50.0 |
Anticancer Activity
The coumarin component is well-documented for its anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell cycle progression and modulation of signaling pathways:
- Mechanisms of Action :
- Inhibition of angiogenesis.
- Induction of apoptosis via caspase activation.
- Disruption of mitochondrial function.
In vitro studies have demonstrated that coumarin derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 20 µM .
Anti-inflammatory Activity
Thiadiazole derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:
- Cytokines Inhibited : TNF-alpha, IL-6
- Mechanism : Inhibition of NF-kB signaling pathway.
Case Studies
-
Study on Anticonvulsant Activity :
A series of thiadiazole derivatives were synthesized and tested for anticonvulsant activity using maximal electroshock-induced seizure models. The results indicated that certain derivatives exhibited significant protection against seizures, suggesting potential therapeutic use in epilepsy . -
Evaluation of Anticancer Properties :
In a study assessing the anticancer effects of coumarin derivatives, it was found that modifications at the C-3 position significantly enhanced cytotoxicity against various cancer cell lines. The study emphasized the importance of structural diversity in enhancing biological activity .
Eigenschaften
IUPAC Name |
3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O2S/c19-18(20,21)11-5-3-6-12(9-11)22-17-24-23-15(27-17)13-8-10-4-1-2-7-14(10)26-16(13)25/h1-9H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEAINFMPXOGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














